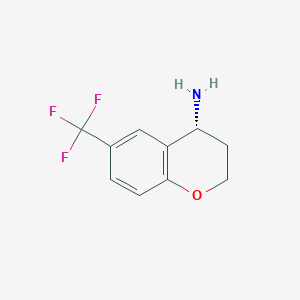
Benzyl (R)-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound features a benzyl group attached to a propanoate moiety, which is further substituted with a dioxolan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate typically involves esterification reactions. One common method is the reaction of benzyl alcohol with ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoic acid in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Purification of the product is typically achieved through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding alcohol and carboxylic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Hydrolysis: Benzyl alcohol and ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoic acid.
Reduction: Benzyl ®-3-(2,5-dihydroxy-1,3-dioxolan-4-YL)propanol.
Substitution: Various substituted benzyl derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The dioxolan ring and ester functional groups play a crucial role in its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl acetate: Another ester with a benzyl group, commonly used in fragrances.
Benzyl benzoate: Used as a medication and insect repellent.
Methyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate: A similar ester with a methyl group instead of a benzyl group.
Uniqueness
Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate is unique due to the presence of the dioxolan ring, which imparts specific chemical properties and reactivity
Propiedades
Número CAS |
2250241-83-7 |
|---|---|
Fórmula molecular |
C13H12O6 |
Peso molecular |
264.23 g/mol |
Nombre IUPAC |
benzyl 3-[(4R)-2,5-dioxo-1,3-dioxolan-4-yl]propanoate |
InChI |
InChI=1S/C13H12O6/c14-11(17-8-9-4-2-1-3-5-9)7-6-10-12(15)19-13(16)18-10/h1-5,10H,6-8H2/t10-/m1/s1 |
Clave InChI |
GDWAEUQFCYMYBH-SNVBAGLBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)CC[C@@H]2C(=O)OC(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CCC2C(=O)OC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hcl](/img/structure/B13050177.png)




![4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]Pyridine Dihydrochloride](/img/structure/B13050220.png)


![[1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride](/img/structure/B13050250.png)


